2-(4-fluorophenyl)sulfanyl-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for PMID25522065-Compound-30 are not explicitly detailed in the available literature. general methods for synthesizing similar compounds often involve multi-step organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods such as chromatography . Industrial production methods would likely involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures .
Chemical Reactions Analysis
PMID25522065-Compound-30 undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .
Scientific Research Applications
PMID25522065-Compound-30 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of PMID25522065-Compound-30 involves the inhibition of LIM domain kinases LIMK1 and LIMK2 . These kinases phosphorylate the actin-binding protein cofilin, which regulates actin filament dynamics . By inhibiting these kinases, the compound prevents the phosphorylation of cofilin, leading to the depolymerization of actin filaments and affecting the cytoskeleton . This mechanism is particularly relevant in cancer research, where the compound’s effects on cell motility and invasiveness are of interest .
Comparison with Similar Compounds
PMID25522065-Compound-30 can be compared with other similar compounds that inhibit LIM domain kinases. Some of these compounds include:
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-12
- PMID25522065-Compound-13
- PMID25522065-Compound-14
- PMID25522065-Compound-15
- PMID25522065-Compound-16
- PMID25522065-Compound-17
- PMID25522065-Compound-18
- PMID25522065-Compound-19
- PMID25522065-Compound-2
- PMID25522065-Compound-20
- PMID25522065-Compound-21
- PMID25522065-Compound-22
- PMID25522065-Compound-23
- PMID25522065-Compound-24
- PMID25522065-Compound-25
- PMID25522065-Compound-26
- PMID25522065-Compound-27
- PMID25522065-Compound-28
- PMID25522065-Compound-29
- PMID25522065-Compound-3
The uniqueness of PMID25522065-Compound-30 lies in its specific inhibitory effects on LIMK1 and LIMK2, which are crucial for understanding the role of these kinases in cellular processes and their potential as therapeutic targets .
Properties
Molecular Formula |
C26H26FN3O3S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-6-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C26H26FN3O3S/c1-32-23-16-20(7-10-22(23)33-15-14-29-12-2-3-13-29)30-17-18-4-11-24(28-25(18)26(30)31)34-21-8-5-19(27)6-9-21/h4-11,16H,2-3,12-15,17H2,1H3 |
InChI Key |
IOVNPTLMMFSPCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CC3=C(C2=O)N=C(C=C3)SC4=CC=C(C=C4)F)OCCN5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.